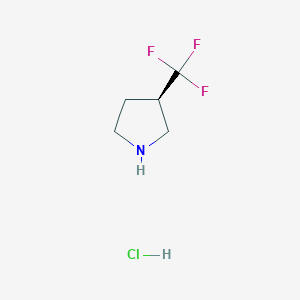

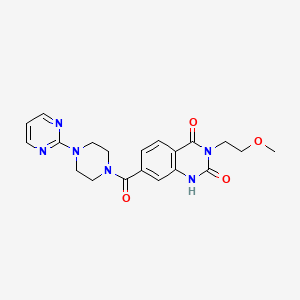

![molecular formula C23H25N3O3 B2860374 N-(2-甲氧基苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啶-2(1H)-甲酰胺 CAS No. 1251590-67-6](/img/structure/B2860374.png)

N-(2-甲氧基苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啶-2(1H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a complex organic compound. It belongs to the class of naphthyridines, which are heterocycles that have significant importance in the field of medicinal chemistry . Many naphthyridine derivatives exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves a three-component reaction . For instance, one method involves a reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . Another method involves a reaction of aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate .Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The exact structure of “N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of “N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can vary significantly. For instance, they can have a wide range of melting points . The specific physical and chemical properties of “N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” would require more specific information or experimental analysis for accurate determination.科学研究应用

抗癌特性:萘啶衍生物因其抗癌活性而受到探索。一项研究阐述了新型 10-甲氧基二苯并[b,h][1,6]萘啶甲酰胺的基于结构的设计、合成和评估,与已上市的肺癌药物培美曲塞相比,对 A549 细胞系表现出显着的抗癌活性。这突出了萘啶支架在癌症治疗药物发现中的潜力 (Vennila 等人,2020 年)。

抗菌活性:一系列 2-(6-甲氧基-2-萘基)丙酰胺衍生物,虽然不相同,但与本化合物共享结构基序,并显示出显着的抗菌和抗真菌活性,与氨苄青霉素和氟康唑等标准剂相当。这表明萘啶化合物在抗菌治疗中的潜力 (Helal 等人,2013 年)。

DNA 结合谱:对与本研究化合物相似的萘啶甲酰胺的 DNA 结合谱的研究揭示了它们作为开启荧光 DNA 染色探针的潜力。此类化合物与 DNA 强烈结合,表明在分子生物学中用于 DNA 可视化和分析的应用 (Mahalakshmi 等人,2020 年)。

细胞毒活性及作用机制:对新型萘啶衍生物的另一项研究表明,它在低浓度时诱导坏死性凋亡,在高浓度时诱导人类黑色素瘤 A375 细胞凋亡。这种双重作用机制,由死亡受体和支架蛋白的上调介导,表明萘啶衍生物在黑色素瘤治疗中的治疗潜力 (Kong 等人,2018 年)。

未来方向

The field of naphthyridine derivatives continues to be an active area of research due to their diverse biological activities . Future directions could include the development of new synthetic methods, exploration of new biological activities, and the design of naphthyridine-based drugs. The specific future directions for “N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” would depend on its specific properties and potential applications.

属性

IUPAC Name |

N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-14-11-15(2)21-16(12-14)22(27)17-13-26(10-9-19(17)25(21)3)23(28)24-18-7-5-6-8-20(18)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPRFUZIYALWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

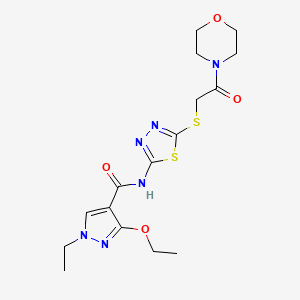

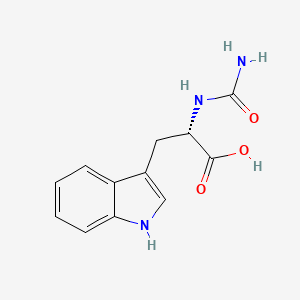

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)

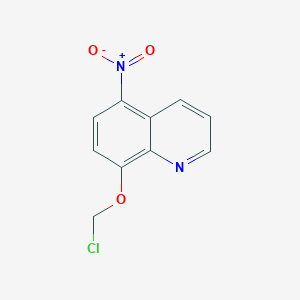

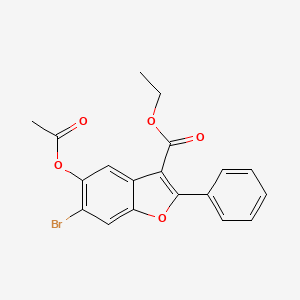

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)

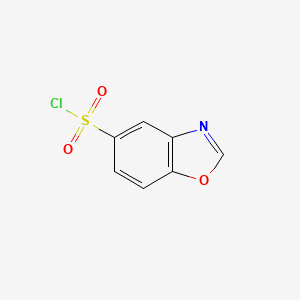

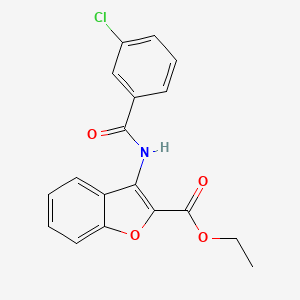

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)

![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)

![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)